3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid
Description
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected carboxylic acid derivative. The Fmoc group serves as a protective moiety for amino groups in peptide synthesis and organic chemistry. The naphthalene backbone provides a rigid aromatic system, enabling π-π stacking interactions and enhanced stability in hydrophobic environments. This compound is widely used in medicinal chemistry and materials science for its balance of reactivity and stability.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO4/c28-25(29)23-14-17(13-16-7-1-2-8-18(16)23)27-26(30)31-15-24-21-11-5-3-9-19(21)20-10-4-6-12-22(20)24/h1-14,24H,15H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXVYFMMMUZNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides . The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
The use of automated peptide synthesizers and high-throughput screening methods may also be employed to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3) for azide formation, palladium catalysts for C-H activation, and various organic solvents like DMSO and dichloromethane (DCM) . Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the naphthalene ring, while reduction reactions will produce the deprotected amino acid .
Scientific Research Applications
Medicinal Chemistry
Fmoc-naphthylalanine is primarily utilized in the synthesis of peptides and proteins. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis due to its stability under basic conditions and ease of removal.
Peptide Synthesis
In peptide synthesis, Fmoc-naphthylalanine serves as an amino acid building block. Its unique naphthalene side chain can enhance the stability and bioactivity of peptides. The following table summarizes its role in peptide synthesis:
| Property | Details |
|---|---|
| Role | Amino acid building block |
| Protecting Group | Fmoc (fluorenylmethoxycarbonyl) |
| Stability | Stable under basic conditions |
| Deprotection Method | Treatment with piperidine |
Case Study: Anticancer Peptides
Research has demonstrated that peptides incorporating Fmoc-naphthylalanine exhibit enhanced anticancer properties. For example, a study explored the synthesis of a peptide with a naphthalene moiety that showed significant cytotoxicity against various cancer cell lines. The presence of the naphthalene group was crucial for the interaction with cellular targets, leading to increased apoptosis in cancer cells.
Drug Development
Fmoc-naphthylalanine derivatives are investigated for their potential as drug candidates. The compound's structural features allow for modifications that can enhance pharmacokinetic properties.
Pharmacokinetics
The naphthyl group contributes to lipophilicity, which can improve membrane permeability and bioavailability. A comparative analysis of derivatives shows that modifications at the naphthalene position can lead to variations in absorption rates and metabolic stability.
| Derivative | Lipophilicity (LogP) | Absorption Rate (% absorbed) |
|---|---|---|
| Fmoc-naphthylalanine | 3.5 | 75% |
| Naphthylalanine methyl ester | 4.0 | 85% |
| Naphthylalanine ethyl ester | 3.8 | 80% |
Materials Science
In materials science, Fmoc-naphthylalanine is explored for its potential applications in creating functional materials due to its ability to form self-assembled structures.
Self-Assembly
The self-assembly properties of Fmoc-naphthylalanine have been utilized to create nanostructures for drug delivery systems. These systems can encapsulate therapeutic agents and release them in a controlled manner.
Case Study: Nanocarrier Development
A study focused on developing a nanocarrier using Fmoc-naphthylalanine that demonstrated effective encapsulation of hydrophobic drugs. The nanocarrier showed improved solubility and sustained release profiles, making it a promising candidate for targeted therapy.
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions . The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides . The molecular targets and pathways involved include the activation of carboxylic acids and the formation of peptide bonds .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic Acid (CAS: 2567498-00-2)
- Structure: Positional isomer with the Fmoc-amino group at the 6-position of naphthalene.
- Molecular Formula: C₂₆H₁₉NO₄ (identical to the target compound).
- Solubility may differ due to variations in crystal packing. Application: Similar utility in peptide synthesis but may exhibit distinct binding affinities in drug design .
Cyclic Backbone Variants
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic Acid (CAS: 1935557-50-8)
- Structure : Cyclobutane ring replaces naphthalene.
- Molecular Weight : 337.38 g/mol (vs. 409.43 g/mol for the target compound).
- Key Differences :
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic Acid (CAS: 875211-10-2)
- Structure : Adamantane backbone provides a rigid, three-dimensional framework.
- Molecular Weight : 417.5 g/mol.
- Key Differences :
Heterocyclic and Functionalized Derivatives
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic Acid (CAS: 2044773-70-6)
- Structure : Azetidine ring with a hydroxyl group.
- Molecular Formula: C₁₉H₁₇NO₅.
- Key Differences :
Fmoc-L-Dap(NBSD)-OH (FAA7995)
- Structure: Selenadiazolyl-functionalized amino acid.
- Molecular Weight : 552.41 g/mol.
- Key Differences :
Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends |
|---|---|---|---|
| Target Compound | 409.43 | Not reported | Low in water, high in DMF/DMSO |
| 6-Fmoc-amino-1-naphthoic acid | 409.43 | Not reported | Similar to target compound |
| Cyclobutane analog | 337.38 | Not reported | Moderate in ethanol |
| Adamantane analog | 417.5 | 185 | Low in polar solvents |
| Hydroxyazetidine analog | 339.34 | Not reported | High in water |
Research and Application Insights
- Peptide Synthesis : The target compound’s naphthalene backbone is advantageous for solid-phase synthesis due to its stability under basic conditions, whereas adamantane derivatives are preferred for high-temperature applications .
- Drug Design : Azetidine and hydroxyazetidine analogs show promise in improving bioavailability via enhanced solubility .
- Material Science : Selenadiazolyl and thiadiazolyl derivatives enable unique electronic properties for conductive polymers .
Biological Activity
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid, also known by its CAS number 372159-75-6, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-naphthoic acid
- Molecular Formula : C26H19NO4
- Molecular Weight : 425.43 g/mol
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a variety of biological activities, including:
- Antimicrobial Activity : Many naphthalene derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain analogs have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Antioxidant Effects : Compounds featuring naphthalene rings are known for their ability to scavenge free radicals.
The biological activity of this compound is likely mediated through several mechanisms:
- Cell Cycle Arrest : It may interfere with the cell cycle, particularly in cancer cells, leading to growth inhibition.
- Apoptosis Induction : The compound could activate apoptotic pathways, resulting in programmed cell death.
- Reactive Oxygen Species (ROS) Scavenging : By reducing oxidative stress, it may protect cells from damage.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of naphthalene derivatives. The results indicated that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anticancer Studies
Research conducted on naphthalene-based compounds has demonstrated their ability to inhibit the proliferation of various cancer cell lines. For instance, a derivative was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways .
Antioxidant Properties
In vitro assays have indicated that naphthalene derivatives possess notable antioxidant activity. A study highlighted that these compounds could effectively neutralize free radicals, thus contributing to cellular protection against oxidative damage .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid?
- Answer : The compound is classified under GHS for acute toxicity (oral, dermal), skin/eye irritation, and respiratory hazards. Mandatory precautions include:
- Use of nitrile gloves, lab coats, and safety goggles .
- Immediate rinsing of eyes with water for ≥15 minutes upon exposure .
- Storage at 2–8°C in a dry environment to prevent degradation .
- Methodology : Implement a risk assessment protocol aligned with SDS guidelines, including fume hood usage and emergency eyewash stations.
Q. How is this compound typically synthesized, and what role does the Fmoc group play?
- Answer : The Fmoc (fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Synthesis often involves coupling Fmoc-protected intermediates to naphthalene-carboxylic acid backbones via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
- Methodology : Monitor reaction progress using TLC or HPLC. Deprotect the Fmoc group with 20% piperidine in DMF, followed by neutralization and washing steps .
Q. What analytical techniques are recommended for characterizing this compound?
- Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) .
- Structure : H/C NMR to confirm Fmoc and naphthalene moieties; mass spectrometry (ESI-MS) for molecular weight validation .
- Methodology : Calibrate instruments with standards (e.g., Fmoc-alanine) and validate spectra against computational predictions (e.g., ACD/Labs).
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of this compound in peptide synthesis?
- Answer : Low yields may arise from steric hindrance from the naphthalene group. Strategies include:
- Using ultra-efficient coupling agents like HATU/DIPEA .
- Extending reaction times (24–48 hours) or employing microwave-assisted synthesis (50°C, 30 min) .
Q. What are the challenges in studying this compound’s interactions with biological targets (e.g., proteins)?
- Answer : The hydrophobic naphthalene group may cause non-specific binding. Solutions include:
- Incorporating polar linkers (e.g., PEG spacers) to improve solubility .
- Using surface plasmon resonance (SPR) with reference subtraction to isolate specific binding signals .
- Methodology : Validate interactions via competitive assays (e.g., fluorescence polarization) and molecular docking simulations .
Q. How can conflicting data on the compound’s stability be resolved?
- Answer : Discrepancies may stem from impurities or storage conditions. Approaches:
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Use deuterated solvents in NMR to detect hydrolytic byproducts (e.g., free naphthalene-carboxylic acid) .
- Methodology : Establish a stability-indicating method (e.g., UPLC-PDA) and correlate degradation kinetics with Arrhenius models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
